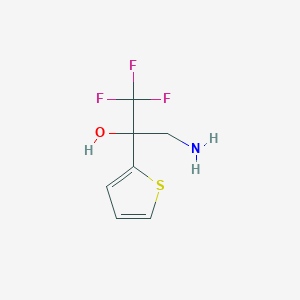
2-Amino-3-chloro-6-fluorobenzoic acid
Descripción general
Descripción
2-Amino-3-chloro-6-fluorobenzoic acid is a compound with the molecular formula C7H5ClFNO2 . It is a derivative of benzoic acid, with two halogens (chlorine and fluorine) and an amino group attached to the benzene ring . This compound is used as a reactant in the synthesis of biaryls via decarboxylative Pd-catalyzed cross-coupling with aryl iodides .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-chloro-6-fluorobenzoic acid consists of a benzene ring with a chlorine atom at the 3rd position, a fluorine atom at the 6th position, and an amino group at the 2nd position . The carboxylic acid group is attached to the benzene ring .Physical And Chemical Properties Analysis
2-Amino-3-chloro-6-fluorobenzoic acid is a light yellow to yellow solid . It has a molecular weight of 189.57 g/mol . The compound is stable at room temperature .Aplicaciones Científicas De Investigación
Fluorimetric Determination of Amino Acids
2-Amino-3-chloro-6-fluorobenzoic acid is structurally related to compounds used in the fluorimetric determination of amino acids. A study by Imai and Watanabe (1981) highlights the superior reactivity and fluorescence yield of proline with 7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole (NBD—F), a compound related in function to 2-Amino-3-chloro-6-fluorobenzoic acid, for the sensitive detection of secondary amino acids (Imai & Watanabe, 1981).
Synthesis and Transformations in Organic Chemistry
Research on quinoline derivatives, as conducted by Aleksanyan and Hambardzumyan (2013), reveals the importance of halogenated benzoic acids in synthesizing new organic compounds with potential applications in biochemistry and medicine. The study involved the synthesis of new quinoline derivatives by reacting 2-chloro-4-methylquinolines with 2- and 4-aminobenzoic acids, showcasing the utility of halogenated benzoic acids in creating fluorophores and antioxidants (Aleksanyan & Hambardzumyan, 2013).
Radiopharmaceutical Synthesis
A novel approach to the preparation of 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in PET imaging, was developed by Wagner, Ermert, and Coenen (2009), utilizing a direct nucleophilic 18F fluorination of a protected amino acid derivative. This research underscores the relevance of fluorinated benzoic acids in developing more efficient and potentially automated synthesis methods for radiopharmaceuticals (Wagner, Ermert, & Coenen, 2009).
Antitumor Applications
The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, as discussed by Hutchinson et al. (2001), demonstrate the potential antitumor properties of fluorobenzoic acid derivatives. These compounds, synthesized from precursor 3-fluoro-thiobenzanilides, exhibit potent cytotoxicity in vitro, highlighting the therapeutic potential of fluorobenzoic acids in cancer treatment (Hutchinson et al., 2001).
Expansive Covalent Bonding of Proteins
Research by Liu et al. (2021) introduces a genetically encoded fluorosulfonyloxybenzoyl-l-lysine for covalent bonding of proteins via SuFEx chemistry. This innovative approach enables the introduction of novel chemical bonds into proteins, expanding the toolkit for protein engineering and therapeutic applications, demonstrating the versatility of fluorobenzoic acid derivatives in biochemical research (Liu et al., 2021).
Safety And Hazards
The safety information for 2-Amino-3-chloro-6-fluorobenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-amino-3-chloro-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUFTONIJPBELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-6-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)




![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
